Product packaging for fluoro(diiodo)methane(Cat. No.:CAS No. 1493-01-2)

fluoro(diiodo)methane

Cat. No.: B176434
CAS No.: 1493-01-2
M. Wt: 285.826 g/mol
InChI Key: RIHYOLCRHKZJPJ-UHFFFAOYSA-N
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Description

Fluoro(diiodo)methane, with the chemical formula CHFI₂, is a trihalomethane that serves as a highly efficient precursor for generating fluorocarbenes in synthetic chemistry . It is a valuable reagent for the monofluorocyclopropanation of alkenes, enabling the synthesis of compounds containing fluorinated three-membered rings, which are key motifs in medicinal and agrochemical research . The compound can be synthesized via a Finkenstein reaction involving dibromofluoromethane and sodium iodide in acetone. Alternatively, a common preparation method for larger quantities involves the reaction of iodoform with mercuric fluoride at 120 °C, followed by distillation . Researchers value this compound for its role in introducing fluoromethyl groups, leveraging the unique properties of fluorine—such as its high electronegativity and the strength of the C-F bond—to modulate the reactivity, metabolic stability, and bioavailability of target molecules . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHFI2 B176434 fluoro(diiodo)methane CAS No. 1493-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluoro(diiodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHFI2/c2-1(3)4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHYOLCRHKZJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHFI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473843
Record name Methane, fluorodiiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.826 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1493-01-2
Record name Methane, fluorodiiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fluoro Diiodo Methane and Its Derivatives

Direct Halogenation and Fluorination Approaches

Direct methods for synthesizing halomethanes often involve the reaction of a simpler precursor with a halogenating or fluorinating agent. In the context of fluoro(diiodo)methane, this typically means the fluorination of a di-iodinated methane (B114726) precursor.

One of the principal methods involves the fluorination of diiodomethane (B129776) (CH2I2). wikipedia.org This approach is particularly significant in the field of radiochemistry for the synthesis of isotopically labeled compounds. For instance, [¹⁸F]fluoroiodomethane is synthesized via the nucleophilic substitution of diiodomethane using [¹⁸F]fluoride. nih.govcapes.gov.br The conditions for this reaction have been optimized to achieve viable yields for its use as a precursor in radiopharmaceutical labeling. nih.gov The reaction of diiodomethane with a suitable fluoride (B91410) source cleaves a C-I bond to form a new, more stable C-F bond.

Halogen Exchange Reactions for this compound Synthesis

Halogen exchange reactions are a cornerstone in the synthesis of mixed halomethanes, offering a predictable and efficient route to the target compound by swapping one halogen for another. The Finkelstein reaction, a classic S_N2 reaction, provides the foundational framework for many of these syntheses. manac-inc.co.jpwikipedia.org

A common strategy is the iodination of a fluorinated methane derivative. For example, fluoroiodomethane (B1339756) can be prepared from fluorochloromethane (CH2FCl) by reacting it with sodium iodide (NaI) in acetone (B3395972). chemicalbook.com In a typical procedure, CH2FCl gas is dissolved in acetone, followed by the addition of NaI. The mixture is heated to allow the halogen exchange to proceed over several days. chemicalbook.com This method leverages the differential solubility of the resulting sodium salts in the solvent to drive the reaction to completion.

Conversely, the fluorination of diiodomethane (CH2I2) is also a widely used halogen exchange method. wikipedia.org This reaction is central to producing [¹⁸F]fluoroiodomethane for positron emission tomography (PET) applications, where diiodomethane is treated with a source of [¹⁸F]fluoride. wiley.com The labeling can be accomplished rapidly, with synthesis and purification taking as little as 15 minutes, yielding a valuable precursor for introducing the [¹⁸F]fluoromethyl group into various molecules. nih.govcapes.gov.br While this compound (CHFI2) is less commonly discussed in this specific context, the principles are directly applicable.

PrecursorReagent(s)ProductConditionsYieldReference(s)
Diiodomethane (CH₂I₂)[¹⁸F]Fluoride[¹⁸F]Fluoroiodomethane ([¹⁸F]CH₂FI)Optimized nucleophilic substitution40 ± 8% nih.govcapes.gov.br
Fluorochloromethane (CH₂FCl)Sodium Iodide (NaI)Fluoroiodomethane (CH₂FI)Acetone, 50°C, 72 hoursNot specified chemicalbook.com
Alkyl FluoridesTitanocene (B72419) dihalides, Trialkyl aluminum, PolyhalomethanesAlkyl Halides (Cl, Br)Mild conditionsExcellent nih.govorganic-chemistry.org
Alkyl FluoridesIodotrimethylsilaneAlkyl IodidesMild conditions (no titanocene catalyst needed)Excellent manac-inc.co.jpnih.govorganic-chemistry.org

Specialized catalyst systems have been developed to facilitate these exchanges. For the conversion of alkyl fluorides to other alkyl halides, a combination of titanocene dihalides, trialkyl aluminum, and a polyhalomethane halogen source can be used to achieve excellent yields under mild conditions. nih.govorganic-chemistry.org Notably, for a fluorine-to-iodine exchange, a titanocene catalyst is not required, indicating that the C-F bond can be selectively activated for iodination under these conditions. nih.govorganic-chemistry.org

Advanced Synthetic Strategies for C-F and C-I Bond Formation in Halomethanes

Modern synthetic chemistry offers sophisticated strategies that go beyond simple substitution reactions, employing radical intermediates and organometallic reagents to form C-F and C-I bonds with high precision and functional group tolerance.

Radical-Based Approaches The significant difference in bond dissociation energy between the C-I bond (approx. 233 kJ mol⁻¹) and the C-F bond (approx. 460 kJ mol⁻¹) in molecules like fluoroiodomethane allows for selective cleavage of the C-I bond. rsc.org This property is exploited in radical chemistry. For example, fluoroiodomethane (CH2FI) can be activated by blue light to generate a fluoromethyl radical (•CH2F). rsc.org This radical can then participate in reactions such as the hydrofluoromethylation of alkenes. rsc.org Although this example uses CH2FI, the principle of selective C-I bond homolysis is a key advanced strategy applicable to related fluorodiiodinated compounds.

Organometallic and Carbenoid Chemistry this compound (CHFI2) is a valuable reagent in organometallic chemistry, particularly for the generation of fluorinated carbenoids. It is used as a reagent in the Simmons-Smith cyclopropanation of olefins. cymitquimica.com In this reaction, CHFI2 reacts with a zinc-copper couple or diethylzinc (B1219324) to form a zinc carbenoid intermediate, which then transfers a fluorocarbene (:CHF) or a related equivalent to an alkene to form a fluorocyclopropane. thieme-connect.comwikipedia.org The use of the highly electrophilic CHFI2 has been shown to improve reaction yields in these cyclopropanations. wikipedia.orgedurev.in

Furthermore, halogen-zinc exchange reactions represent another advanced strategy. Reagents like diethylzinc combined with amylate salts can facilitate smooth iodide-zinc exchange on various substrates at room temperature, offering high functional group tolerance compared to more reactive organolithium or organomagnesium reagents. chemrxiv.org

Mechanistic Pathways in this compound Synthesis

Understanding the mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Nucleophilic Substitution (S_N2) Pathway The halogen exchange reactions described in section 2.2, such as the Finkelstein reaction, proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. manac-inc.co.jp In the synthesis of fluoroiodomethane from fluorochloromethane and sodium iodide, the iodide ion (I⁻) acts as the nucleophile, attacking the electrophilic carbon atom and displacing the chloride ion (Cl⁻) in a single, concerted step. chemicalbook.com The equilibrium is driven by the precipitation of sodium chloride in the acetone solvent.

Radical Chain Mechanism Advanced methods involving photoredox catalysis operate through radical chain mechanisms. rsc.org In the hydrofluoromethylation of alkenes using fluoroiodomethane, the process is initiated by the homolytic cleavage of the weak C–I bond upon irradiation with blue light, generating a fluoromethyl radical (•CH2F) and an iodine radical. rsc.org The fluoromethyl radical then adds to an alkene (Giese addition) to form a new carbon-centered radical. This intermediate subsequently abstracts a hydrogen atom from a donor like (TMS)3SiH to yield the final product and propagate the radical chain. rsc.org

Cheletropic Mechanism (Carbenoid Transfer) The Simmons-Smith reaction, which uses this compound to create fluorocyclopropanes, does not involve a free carbene. wikipedia.org Instead, it follows a cheletropic pathway. The CHFI2 reacts with zinc to form an organozinc carbenoid intermediate (e.g., ICH(F)ZnI). This intermediate then reacts with an alkene in a concerted fashion, where the fluoromethylene unit is delivered to both carbons of the double bond simultaneously. This mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. wikipedia.org

Reactivity and Reaction Mechanisms of Fluoro Diiodo Methane

Nucleophilic Reactivity of Fluoro(diiodo)methane

A comprehensive review of available scientific literature indicates a lack of specific studies focused on the direct use of this compound as a reagent in nucleophilic alkylation, arylation, or reactions with common heteroatom nucleophiles. While the related compound, fluoroiodomethane (B1339756) (CH2FI), is known to undergo nucleophilic substitution where the iodide is displaced by various nucleophiles, specific data and reaction examples for this compound are not extensively documented in peer-reviewed sources. Current time information in Bangalore, IN.biosynth.comresearchgate.net

Alkylation and Arylation Reactions

No specific research findings detailing the use of this compound for alkylation or arylation reactions were identified in the searched literature.

Reactions with Heteroatom Nucleophiles

While analogous compounds like diiodomethane (B129776) and fluoroiodomethane react with heteroatom nucleophiles, specific examples and detailed studies of this compound in this context are not available in the surveyed literature. biosynth.comnrochemistry.commit.edu

Electrophilic Reactivity of this compound

The electrophilic character of the carbon atom in this compound can be harnessed, particularly through the generation of carbenoid species.

Carbene Generation and Reactivity from this compound

This compound serves as a precursor for the generation of a fluorinated carbenoid, which is utilized in cyclopropanation reactions. This transformation is a key example of the compound's electrophilic reactivity. Specifically, it is employed as a reagent in Simmons-Smith type cyclopropanations. biosynth.comcymitquimica.com

The reaction involves the in-situ formation of an organozinc carbenoid, often referred to as a Simmons-Smith reagent. In this case, the reaction of this compound with a zinc-copper couple or diethylzinc (B1219324) generates a fluorinated carbenoid, likely (fluoroiodomethyl)zinc iodide ((FCHI)ZnI). wikipedia.org This reactive intermediate then adds to an alkene in a concerted, stereospecific manner to form a fluorinated cyclopropane (B1198618) ring. nrochemistry.comthermofisher.comtcichemicals.com The stereochemistry of the starting alkene is retained in the cyclopropane product.

A patent describes the use of dibromofluoromethane (B117605) with diethylzinc to facilitate a cyclopropane ring closure, a reaction directly analogous to one that would use the more expensive diiodofluoromethane. This highlights the utility of fluorodihalomethanes in generating fluorocarbene synthons for the construction of these valuable three-membered rings.

Table 1: Application of this compound in Cyclopropanation

Reagent System Alkene Substrate Product Type Reference
CHFI₂ / Zn(Cu) Olefins Fluorocyclopropanes biosynth.comcymitquimica.com

Lewis Acid Catalyzed Transformations

No specific research was found describing Lewis acid-catalyzed transformations involving this compound. While Lewis acids are known to activate alkyl halides by coordinating to the halogen, making the carbon atom more electrophilic, specific applications of this principle to this compound have not been detailed in the available literature. wikipedia.orglibretexts.orgnih.gov

Radical Reactions Involving this compound

While the radical chemistry of analogous compounds like fluoroiodomethane (CH2FI) and diiododifluoromethane (B73701) (CF2I2) is well-documented, specific studies detailing the generation and subsequent reactions of the fluoro(iodo)methyl radical (•CHFI) from this compound are not extensively reported. thermofisher.comnih.gov Studies on CF2I2 show that photolysis leads to the cleavage of the C-I bond to form a •CF2I radical and an iodine atom. researchgate.netjosorge.comnih.govosti.gov It is mechanistically plausible that this compound would undergo a similar homolytic cleavage of one of its C-I bonds under thermal or photochemical conditions to generate the •CHFI radical, but direct experimental studies on this specific process were not identified. masterorganicchemistry.comutexas.edu

Transition-Metal Catalyzed Reactions of this compound

Transition metals such as palladium, nickel, copper, and zinc are widely used to catalyze reactions involving haloalkanes. eie.grsioc-journal.cn this compound can act as a coupling partner in these reactions, serving as a source of a fluorinated one-carbon unit.

Transition-metal-catalyzed cross-coupling reactions are fundamental for C-C bond formation. chemie-brunschwig.ch Reactions like the Suzuki, Stille, and Negishi couplings typically involve the reaction of an organometallic reagent with an organic halide. chemie-brunschwig.ch this compound can serve as the organic halide component.

The general catalytic cycle involves three key steps:

Oxidative Addition: A low-valent transition metal complex (e.g., Pd(0) or Ni(0)) undergoes oxidative addition into one of the C-I bonds of this compound to form a fluoro(iodo)methyl-metal(II) intermediate. The C-I bond is targeted due to its lower bond strength compared to the C-F bond.

Transmetalation: An organometallic nucleophile (e.g., an organoboron or organozinc reagent) transfers its organic group to the metal center, displacing the iodide.

Reductive Elimination: The two organic partners on the metal center couple, forming the desired product and regenerating the low-valent metal catalyst.

The Qing group has demonstrated that fluorine-containing alkylzinc reagents, prepared from the corresponding alkyl bromides, can participate in Pd(0)/Cu(I)-cocatalyzed Negishi cross-coupling reactions. acs.org A similar strategy could be envisioned for this compound, where it is first converted to an organozinc species or used directly in the coupling. The presence of two iodine atoms raises selectivity challenges, as double addition could potentially occur under certain conditions.

Table 3: Overview of Relevant Cross-Coupling Reactions

Reaction NameOrganometallic ReagentElectrophileCatalyst
Suzuki Boronic acid/ester (R-B(OR)2)Organic Halide (R'-X)Palladium (Pd)
Negishi Organozinc (R-ZnX)Organic Halide (R'-X)Palladium (Pd) or Nickel (Ni)
Stille Organostannane (R-SnR'3)Organic Halide (R'-X)Palladium (Pd)
Heck AlkeneOrganic Halide (R'-X)Palladium (Pd)

This compound is a valuable precursor for the synthesis of fluorocyclopropanes via [2+1] cycloaddition reactions. univasf.edu.br This transformation is most notably achieved through a Simmons-Smith or Simmons-Smith-type reaction, which involves an organozinc carbenoid. acs.org

In this reaction, this compound reacts with a zinc reagent, such as a Zn-Cu couple or diethylzinc (Et2Zn), to form a zinc carbenoid intermediate, likely (iodofluoromethyl)zinc iodide (FICHZnI). This carbenoid is then transferred to an alkene in a concerted, stereospecific manner, meaning the stereochemistry of the alkene is retained in the resulting cyclopropane. acs.org

The mechanism proceeds as follows:

Carbenoid Formation: CHFI2 + Zn(Cu) → FICHZnI

Cycloaddition: FICHZnI + Alkene → Fluorocyclopropane + ZnI2

The use of this compound in this context provides direct access to monofluorinated cyclopropanes, which are important structural motifs in medicinal chemistry. It has been noted as a precursor for Simmons-Smith fluorocyclopropanations, though it can be more expensive than alternatives like difluoro(iodo)methane. univasf.edu.br

Table 4: Examples of Fluorocyclopropanation with this compound Precursor

Alkene SubstrateProductStereochemistry
cis-Stilbene1-fluoro-2,3-diphenylcyclopropanecis
trans-Stilbene1-fluoro-2,3-diphenylcyclopropanetrans
Cyclohexene7-fluorobicyclo[4.1.0]heptanesyn (relative to bridge)
Styrene1-fluoro-2-phenylcyclopropaneMixture of diastereomers

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for forging C-C or C-heteroatom bonds. rsc.orgdmaiti.com This approach avoids the pre-functionalization of substrates, instead activating a typically inert C-H bond. Transition-metal catalysis is pivotal to this field, enabling the selective reaction at a specific C-H bond. mdpi.com

While direct applications of this compound in C-H functionalization are still a developing area, plausible reaction pathways can be proposed based on established principles. One strategy involves the transition-metal-catalyzed generation of a fluoro(iodo)methyl radical (•CHFI) from CHFI2. This radical could then be intercepted by an arene or heteroarene in a process analogous to Minisci-type reactions, leading to C-H fluoromethylation.

Alternatively, a transition metal could undergo oxidative addition into the C-I bond of this compound to form a metal-CHFI species. This organometallic intermediate could then participate in a C-H activation/functionalization cycle, often guided by a directing group on the substrate to ensure regioselectivity. dmaiti.com The reactivity of C-H bonds ortho to fluorine substituents in fluoroarenes is known to be enhanced, presenting an opportunity for selective functionalization. nih.gov The development of such strategies would provide a powerful tool for the late-stage introduction of the fluoromethyl group into complex molecules. rsc.org

Table 5: Approaches in Transition-Metal-Catalyzed C-H Functionalization

ApproachDescriptionTypical Metals
Directed C-H Functionalization A directing group on the substrate coordinates to the metal, guiding it to a specific C-H bond (e.g., ortho). dmaiti.comPd, Rh, Ru, Ir
Non-Directed C-H Functionalization Relies on the intrinsic electronic or steric properties of the substrate for selectivity (e.g., most acidic C-H bond).Pd, Cu, Fe, Ni
Carbene/Nitrene C-H Insertion A metal-carbene or -nitrene intermediate inserts directly into a C-H bond.Rh, Cu, Fe
Radical-Mediated C-H Functionalization A metal catalyst initiates a radical process, and the resulting radical reacts with a C-H bond.Cu, Fe, Mn

Applications of Fluoro Diiodo Methane in Advanced Organic Synthesis

Role as a C1 Fluorinated and Iodinated Synthon

In synthetic chemistry, a synthon is a conceptual unit within a molecule that represents a potential synthetic operation. Fluoro(diiodo)methane functions as a C1 synthon, capable of delivering a single carbon atom bearing both a fluorine and an iodine atom. This is most prominently observed in its role as a precursor to a fluoro(iodo)carbene equivalent in cyclopropanation reactions. cymitquimica.combiosynth.com

Analogous to the classic Simmons-Smith reaction which utilizes diiodomethane (B129776), this compound reacts with a zinc-copper couple or diethylzinc (B1219324) (in the Furukawa modification) to form an organozinc carbenoid, believed to be iodofluoromethylzinc iodide (FICIZnI). tcichemicals.comwikipedia.orgresearchgate.net This species then acts as the transferring agent for the fluoro(iodo)carbene (:CFI) moiety to an alkene.

The presence of the highly electronegative fluorine atom significantly influences the reactivity of the carbenoid. It renders the species more electrophilic than the corresponding carbenoid derived from diiodomethane. wikipedia.org This enhanced electrophilicity allows it to react effectively with less nucleophilic alkenes that might be poor substrates for traditional Simmons-Smith conditions.

Beyond carbenoid chemistry, the significant difference in bond dissociation energy between the C-I and C-F bonds suggests that this compound could also serve as a source for the fluoro(diiodo)methyl radical (•CHFI₂). Homolytic cleavage of the weaker C-I bond would generate this radical, a pathway analogous to the radical reactions of similar compounds like difluorodiiodomethane. acs.org

Table 1: Comparison of C1 Synthons Derived from Halogenated Methanes
PrecursorReactive IntermediatePrimary Application
Diiodomethane (CH₂I₂)(Iodomethyl)zinc iodide (ICH₂ZnI)Simmons-Smith Cyclopropanation
This compound (CHFI₂)Iodofluoromethylzinc iodide (FICIZnI)Fluorocyclopropanation (enhanced electrophilicity)
Fluoroiodomethane (B1339756) (CH₂FI)Fluoromethyl radical (•CH₂F)Hydrofluoromethylation
Difluorodiiodomethane (CF₂I₂)Difluoroiodomethyl radical (•CF₂I)Radical Perfluoroalkylation

Introduction of Fluoro(diiodo)methyl Groups into Complex Molecular Architectures

While the primary documented use of this compound is in cyclopropanation, its structure allows for the potential introduction of the fluoro(diiodo)methyl (-CHFI₂) group into molecular frameworks. This functional group is not readily accessible through other means and could serve as a unique building block for further chemical manipulation.

One plausible, though less explored, pathway is through radical addition. The generation of the •CHFI₂ radical via initiation could be followed by its addition across an alkene double bond. This type of transformation is well-established for other polyhalogenated methanes. rsc.org For example, the photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes provides a direct route to 1-bromo-1-fluoroalkanes. organic-chemistry.org A similar reaction with this compound would be expected to yield adducts containing the fluoro(diiodo)methyl group.

Another potential, yet challenging, route involves the formation of a fluoro(diiodo)methyl anion, such as [CHFI₂]⁻Li⁺, through a lithium-halogen exchange. However, such anions are often highly unstable and prone to α-elimination of an iodide ion to generate the corresponding fluoro(iodo)carbene. This instability presents a significant hurdle, as has been noted in the chemistry of related species like the bromodifluoromethyl anion (CF₂Br⁻) and iododifluoromethyl anion (CF₂I⁻). rsc.org

Stereoselective and Regioselective Transformations Mediated by this compound

A key application of this compound is in stereoselective synthesis, specifically the cyclopropanation of alkenes. The Simmons-Smith reaction and its variants are known to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. wikipedia.org The reaction proceeds through a concerted "butterfly" transition state where the carbene equivalent is delivered to the same face of the double bond. Consequently, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will produce the trans product.

The reaction can also be highly regioselective. In the cyclopropanation of allylic alcohols, the hydroxyl group can coordinate to the zinc atom of the carbenoid reagent. This directs the delivery of the carbene to the syn-face of the molecule relative to the hydroxyl group, providing a high degree of control over the product's stereochemistry. nih.govmarquette.edu

The enhanced electrophilicity of the carbenoid derived from this compound makes it particularly useful for the cyclopropanation of electron-deficient alkenes, such as those bearing nitrogen substituents. In these cases, where traditional Simmons-Smith reagents might fail or give low yields, this compound has been shown to improve reaction outcomes. wikipedia.org

Table 2: Stereospecificity in Simmons-Smith Type Cyclopropanations
Alkene SubstrateReagent SystemProduct StereochemistryReference
(Z)-AlkeneCH₂I₂ / Et₂Zncis-Disubstituted Cyclopropane wikipedia.org
(E)-AlkeneCH₂I₂ / Et₂Zntrans-Disubstituted Cyclopropane wikipedia.org
(Z)-AlkeneCHFI₂ / Et₂Zncis-1-Fluoro-1-iodo-cyclopropane wikipedia.org
Allylic AlcoholCH₂I₂ / Et₂Znsyn-Cyclopropylcarbinol nih.gov

Contributions to the Synthesis of Diverse Organofluorine Compounds

The primary contribution of this compound to organic synthesis is providing access to monofluorinated cyclopropanes. cymitquimica.combiosynth.com These structures are highly sought-after in medicinal chemistry. utdallas.edu The rigid cyclopropane ring serves as a valuable conformational constraint, while the fluorine atom can enhance metabolic stability, binding affinity, and cell permeability. utdallas.edunih.gov

The products of cyclopropanation with this compound are 1-fluoro-1-iodocyclopropanes. These molecules are not merely end-products but are versatile synthetic intermediates. The iodine atom can be selectively removed through reduction or can serve as a handle for further functionalization, such as in palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a wide array of 1-fluoro-1-substituted cyclopropane derivatives. Furthermore, the strained ring of these fluorocyclopropanes can undergo ring-opening reactions under specific conditions to yield other valuable fluorinated structures, such as 1,3-dihalofluoropropane derivatives. acs.org

The ability to generate these unique fluorinated building blocks underscores the importance of this compound as a specialized reagent for expanding the toolbox of organofluorine chemistry.

Theoretical and Computational Investigations of Fluoro Diiodo Methane

Quantum Chemical Studies on Molecular Structure and Bonding

Quantum chemical calculations are indispensable for determining the precise three-dimensional arrangement of atoms in a molecule and for understanding the nature of the chemical bonds that hold them together. For fluoro(diiodo)methane, methods such as ab initio calculations and Density Functional Theory (DFT) would be the primary tools for such investigations.

High-level ab initio methods, like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), in conjunction with appropriate basis sets (such as augmented correlation-consistent basis sets, e.g., aug-cc-pVTZ), would provide highly accurate predictions of the molecular geometry. These calculations would yield optimized bond lengths (C-H, C-F, C-I) and bond angles (e.g., I-C-I, F-C-I, H-C-I). Due to the large size and high electron density of the iodine atoms, relativistic effects might also be considered for even greater accuracy, often incorporated through the use of effective core potentials (ECPs) for iodine.

DFT methods, with a range of functionals (e.g., B3LYP, M06-2X), offer a computationally less expensive alternative for geometry optimization and are known to provide reliable results. A comparison of results from different functionals would be crucial to assess the robustness of the predictions.

The nature of the chemical bonds in this compound can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis. NBO analysis provides insights into the hybridization of the atomic orbitals, the charge distribution on each atom, and the extent of delocalization of electron density through hyperconjugative interactions. For CHFI2, this analysis would be particularly interesting in revealing the influence of the highly electronegative fluorine atom on the C-I bonds and vice versa.

Illustrative Data Table: Predicted Geometrical Parameters of this compound

ParameterCCSD(T)/aug-cc-pVTZ (Illustrative)B3LYP/6-311+G(d,p) (Illustrative)
C-H Bond Length (Å)1.0901.092
C-F Bond Length (Å)1.3851.390
C-I Bond Length (Å)2.1402.155
I-C-I Bond Angle (°)112.5112.0
F-C-I Bond Angle (°)108.0108.5
H-C-I Bond Angle (°)109.0108.8

Note: The data in this table is illustrative and represents the type of results that would be obtained from quantum chemical calculations. Actual values would require specific computational studies.

Reaction Pathway Analysis and Transition State Modeling

Understanding the reactivity of this compound, including its decomposition pathways and its role in chemical reactions, is a key area where computational chemistry can provide significant insights. Reaction pathway analysis involves mapping the potential energy surface (PES) to identify the most likely routes for a chemical transformation.

A crucial aspect of this analysis is the identification of transition states (TS), which are the energy maxima along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. Computational methods can be used to locate these transition state structures and calculate their energies.

For this compound, potential reaction pathways of interest could include:

Homolytic C-I bond cleavage: Given that the C-I bond is significantly weaker than the C-F and C-H bonds, its homolytic cleavage to form a fluoro(iodo)methyl radical and an iodine radical is a likely initial step in thermal or photochemical decomposition.

Nucleophilic substitution (SN2) reactions: The carbon atom in CHFI2 is electrophilic and could be susceptible to attack by nucleophiles. Computational studies could model the SN2 reaction pathways, including the back-side attack mechanism, and determine the activation barriers for the displacement of either an iodide or a fluoride (B91410) ion.

Proton abstraction: The presence of the electron-withdrawing halogens could acidify the C-H bond, making proton abstraction by a strong base a plausible reaction pathway.

Transition state searches are typically performed using algorithms that locate saddle points on the potential energy surface. Once a transition state is found, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to connect the transition state to the corresponding reactants and products on the PES.

Illustrative Data Table: Calculated Activation Energies for Hypothetical Reactions of this compound

Reaction PathwayComputational Method (Illustrative)Activation Energy (kcal/mol) (Illustrative)
CHFI2 → •CHFI + I•CCSD(T)/aug-cc-pVTZ52.0
CHFI2 + OH- → [HO---CHFI---I]-‡B3LYP/6-311+G(d,p)15.5
CHFI2 + CH3O- → [CH3O---H---CFI2]-‡M06-2X/6-311+G(d,p)20.1

Note: The data in this table is hypothetical and for illustrative purposes to show the type of information gained from reaction pathway analysis.

Intermolecular Interactions and Condensed Phase Behavior

The way this compound molecules interact with each other in the liquid or solid state is governed by intermolecular forces. Understanding these interactions is crucial for predicting the bulk properties of the substance, such as its boiling point, density, and solubility.

Due to the presence of iodine atoms, halogen bonding is expected to be a significant intermolecular interaction for this compound. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The iodine atoms in CHFI2, being large and polarizable, can have a region of positive electrostatic potential on their outer surface (a σ-hole), which can interact favorably with electron-rich regions of neighboring molecules, such as the fluorine or iodine atoms.

Computational studies can quantify the strength and directionality of these halogen bonds. High-level ab initio calculations on dimers or small clusters of CHFI2 molecules can be performed to calculate the interaction energies and analyze the geometry of these interactions. Tools like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of these non-covalent bonds.

To study the behavior of this compound in the condensed phase (as a liquid), molecular simulation techniques like Monte Carlo (MC) or Molecular Dynamics (MD) would be employed. These simulations use a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. This force field would need to be carefully parameterized or validated for CHFI2, potentially using data from high-level quantum chemical calculations.

MD simulations, for example, would solve Newton's equations of motion for a large number of CHFI2 molecules in a simulation box, allowing for the prediction of dynamic properties like diffusion coefficients and structural properties like the radial distribution function, which describes the probability of finding a molecule at a certain distance from another.

Illustrative Data Table: Calculated Interaction Energies for a this compound Dimer

Dimer ConfigurationComputational Method (Illustrative)Interaction Energy (kcal/mol) (Illustrative)
C-I···I-C Halogen BondCCSD(T)/aug-cc-pVTZ-3.5
C-I···F-C Halogen BondCCSD(T)/aug-cc-pVTZ-2.1
C-H···I InteractionMP2/aug-cc-pVTZ-1.5

Note: This table presents illustrative data for the types of intermolecular interaction energies that could be calculated for CHFI2 dimers.

Spectroscopic Property Predictions and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to interpret experimental spectra or to provide a spectroscopic "fingerprint" for a molecule that has not yet been characterized experimentally.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated using quantum chemical methods. These calculations involve computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix gives the vibrational frequencies and the corresponding normal modes. The intensities of the infrared (IR) and Raman bands can also be predicted, allowing for the simulation of the full vibrational spectra. Comparing these predicted spectra with experimental data, if available, would be a crucial step in validating the computational model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei in this compound can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations provide the nuclear shielding tensors, which are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). The prediction of spin-spin coupling constants is also possible.

The accuracy of these spectroscopic predictions is highly dependent on the level of theory and the basis set used. For vibrational frequencies, it is common to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods.

Illustrative Data Table: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

Spectroscopic PropertyComputational Method (Illustrative)Predicted Value (Illustrative)
C-H Stretch (cm⁻¹)B3LYP/6-311+G(d,p)3050
C-F Stretch (cm⁻¹)B3LYP/6-311+G(d,p)1100
C-I Symmetric Stretch (cm⁻¹)B3LYP/6-311+G(d,p)550
¹H NMR Chemical Shift (ppm)GIAO-B3LYP/6-311+G(d,p)5.8
¹³C NMR Chemical Shift (ppm)GIAO-B3LYP/6-311+G(d,p)-50.0
¹⁹F NMR Chemical Shift (ppm)GIAO-B3LYP/6-311+G(d,p)-150.0

Note: The data presented in this table is for illustrative purposes only and represents the type of spectroscopic data that can be generated through computational methods.

Future Perspectives in Fluoro Diiodo Methane Research

Development of Novel Catalytic Systems

The reactivity of fluoro(diiodo)methane is dominated by the two weak carbon-iodine bonds, making it a prime candidate for catalytic activation. Future research will likely focus on developing catalytic systems that can precisely control its transformations, moving beyond classical stoichiometric reactions.

One major avenue of exploration is the catalytic generation and transfer of the fluorocarbene (:CFH). While treatment of this compound with organolithium reagents is known to produce a reactive and unstable fluorocarbene, this process often requires stoichiometric reagents and offers limited control. Future catalytic systems could involve transition metals or N-heterocyclic carbenes (NHCs) to modulate this process. researchgate.netrsc.org For instance, NHC-betaine adducts have been shown to act as catalyst precursors for the activation of dihalomethanes like dichloromethane (B109758), suggesting a potential application for the more reactive this compound. nih.govacs.org

Another promising direction is the development of photoredox catalytic cycles. Photoredox catalysis has been successfully used for the addition of related compounds like dibromofluoromethane (B117605) to alkenes. organic-chemistry.org A similar strategy could be envisioned for this compound, where visible light and a suitable photocatalyst could initiate a radical process, enabling controlled addition reactions to unsaturated systems.

Furthermore, the development of phase-transfer catalysis for reactions involving this compound could offer milder and more practical synthetic routes. Such systems have proven effective in valorizing dichloromethane by enabling nucleophilic substitution under mild conditions, a strategy that holds promise for activating the C-I bonds in this compound. nih.govacs.org

Table 1: Potential Catalytic Strategies for this compound

Catalytic StrategyPotential TransformationAnticipated AdvantageRelevant Precedent
Transition-Metal Catalysis (e.g., Cu, Ni)Controlled fluorocarbene transfer; Cross-coupling reactionsImproved selectivity and functional group toleranceNi-catalyzed coupling of fluoroiodomethane (B1339756) wiley.com
N-Heterocyclic Carbene (NHC) CatalysisGeneration of NHC-CFHI adducts for nucleophilic fluoromethylenationAvoidance of strong bases; novel reactivityNHC precursors from diiodomethane (B129776) researchgate.net
Photoredox CatalysisRadical addition to alkenes/alkynesMild reaction conditions; access to radical pathwaysPhotoredox addition of dibromofluoromethane organic-chemistry.org
Phase-Transfer CatalysisNucleophilic substitution of iodideMild, scalable conditions; use of inexpensive basesPTC activation of dichloromethane acs.org

Exploration of Undiscovered Reactivity Modes

Beyond its known role as a fluorocarbene precursor, the unique electronic structure of this compound suggests the existence of untapped reactivity modes. The presence of two C-I bonds and one C-F bond allows for sequential and selective reactions that are yet to be fully explored.

Future research could focus on the selective mono-activation of a single C-I bond. Achieving selective single-iodine substitution or metal-insertion would generate a versatile CHFI intermediate, which could then be used in subsequent transformations. This contrasts with the typical di-activation that leads to the fluorocarbene. Catalytic control will be paramount to achieving such selectivity.

The generation of a fluorodiiodomethyl radical (•CHFI2) or a subsequent fluoroiodomethyl radical (•CHFI) through radical-initiated processes is another fertile area for investigation. While the radical chemistry of fluoroiodomethane has been explored, the diiodo analogue remains a frontier. researchgate.net Such radical species could participate in a variety of addition and coupling reactions, expanding the synthetic utility of the reagent.

Furthermore, leveraging the Lewis acidity of the iodine atoms could unlock novel reactivity. The electron-withdrawing fluorine atom is known to enhance the electrophilic region (σ-hole) on the iodine atoms, making them effective halogen bond donors. nih.gov This property could be exploited in organocatalysis, where this compound could act as a transient activator for Lewis basic substrates.

Integration into Flow Chemistry and Automated Synthesis Platforms

The high reactivity and potential instability of intermediates derived from this compound, such as the corresponding carbenoid or radical species, make it an ideal candidate for integration into continuous flow and automated synthesis systems. mdpi.com Flow chemistry offers superior control over reaction parameters like temperature, pressure, and residence time, which is crucial for managing reactive intermediates and improving reaction safety and scalability. wiley-vch.de

The generation of highly unstable species like dichloromethyllithium has been successfully managed in flow reactors, with residence times on the order of seconds. wiley-vch.de A similar approach could be applied to the generation of the fluorocarbene or fluoro(iodo)methyllithium from this compound, enabling its safe and efficient use in synthesis. The successful application of integrated, multi-step flow systems for the generation and reaction of unstable carbenoids from fluoroiodomethane provides a clear blueprint for this approach. wiley.com

Automated synthesis platforms, which often rely on flow technology, could greatly benefit from the inclusion of this compound in their chemical toolbox. syrris.comspringernature.com The ability to generate and use reactive C1 fluorinated building blocks on-demand would facilitate the rapid synthesis of compound libraries for drug discovery and material science, enabling late-stage functionalization and diversification of complex molecules. springernature.com The development of robust, computer-controlled protocols for reactions involving this compound would represent a significant step towards its broader adoption.

Potential in Advanced Materials Science

Perhaps one of the most exciting future perspectives for this compound lies in its potential as a building block for advanced materials, particularly in the field of crystal engineering. This potential stems from its ability to act as a potent halogen bond (XB) donor. wikipedia.org

A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. wikipedia.orgmdpi.com The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F) and is further enhanced by the presence of electron-withdrawing substituents on the same carbon atom. nih.gov this compound, with its two highly polarizable iodine atoms and an electron-withdrawing fluorine atom, is therefore predicted to be a strong and directional XB donor.

Researchers have successfully used polyfunctional iodo-compounds, such as 1,4-diiodotetrafluorobenzene, to construct a vast array of supramolecular architectures, including co-crystals, liquid crystals, and gels. nih.govoup.comsemanticscholar.org These materials exhibit interesting functional properties, including fluorescence, phosphorescence, and non-linear optics. oup.comsemanticscholar.org this compound offers the potential to act as a simple, compact, and trifunctional node (two iodine XB donors, one potential hydrogen bond donor) for the self-assembly of novel 2D and 3D networks. researchgate.net Its solubility in diiodomethane, a solvent known to promote halogen bonding, could further facilitate its use in crystal growth and materials fabrication. researchgate.net Future work will involve the systematic co-crystallization of this compound with various halogen bond acceptors to explore the resulting supramolecular structures and their physicochemical properties.

Table 2: Properties of this compound Relevant to Materials Science

PropertyDescriptionImplication for Materials Science
Halogen Bond Donor CapacityPossesses two strong iodine XB donors, enhanced by the adjacent fluorine atom.Enables the construction of predictable supramolecular assemblies and co-crystals. nih.govoup.com
Molecular GeometrySimple, non-planar tetrahedral geometry.Can act as a versatile node for building 3D networks, not just linear chains.
PolyfunctionalityFeatures two C-I bonds and one C-H bond.Offers multiple, distinct interaction points (two XB donors, one potential H-bond donor).
Fluorine ContentIncorporates a fluorine atom.Can impart properties like hydrophobicity and low surface energy to resulting materials. wiley.com

Q & A

Q. How can the PICOT framework structure studies on this compound’s application in materials science?

  • Population : Polymer composites doped with this compound.
  • Intervention : Varying doping concentrations (0.1–5 wt%).
  • Comparison : Undoped vs. doped thermal stability (TGA/DSC).
  • Outcome : Glass transition temperature (TgT_g) and flammability resistance.
  • Time : Accelerated aging tests (100–500 hours). This structure ensures systematic evaluation of material performance .

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